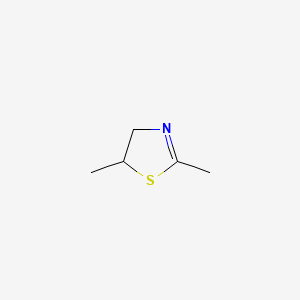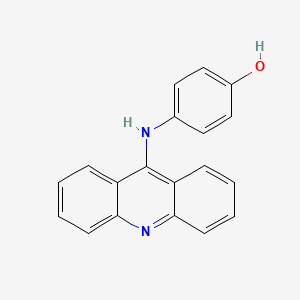
Phenol, p-(9-acridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, p-(9-acridinylamino)- is a chemical compound with the molecular formula C19H13NO. It is known for its unique structure, which combines a phenol group with an acridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with p-nitrophenol, followed by reduction. The process can be summarized in the following steps:
Nitration of Phenol: Phenol is nitrated to produce p-nitrophenol.
p-Nitrophenol is then reacted with 9-aminoacridine to form the desired compound.Reduction: The nitro group is reduced to an amino group, resulting in Phenol, p-(9-acridinylamino)-.
Industrial Production Methods
Industrial production methods for Phenol, p-(9-acridinylamino)- are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, p-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the phenol ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents
Major Products Formed
The major products formed from these reactions include various quinone derivatives, aminophenol compounds, and substituted phenols .
Applications De Recherche Scientifique
Phenol, p-(9-acridinylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Mécanisme D'action
The mechanism of action of Phenol, p-(9-acridinylamino)- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound targets the DNA double helix and can interfere with various molecular pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, p-(9-anthracenylamino)-
- Phenol, p-(9-phenanthrylamino)-
- Phenol, p-(9-pyrenylamino)-
Uniqueness
Phenol, p-(9-acridinylamino)- is unique due to its acridine moiety, which provides distinct intercalative properties compared to other similar compounds. This uniqueness makes it particularly valuable in studies related to DNA interactions and potential therapeutic applications .
Propriétés
Numéro CAS |
61421-83-8 |
|---|---|
Formule moléculaire |
C19H14N2O |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
4-(acridin-9-ylamino)phenol |
InChI |
InChI=1S/C19H14N2O/c22-14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,22H,(H,20,21) |
Clé InChI |
YJRBRXLARFRAFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


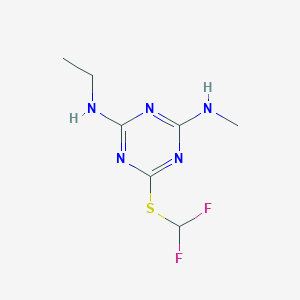


![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)

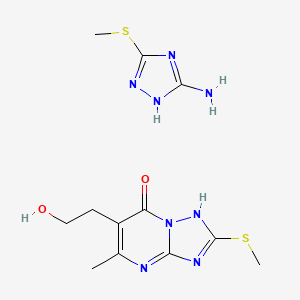
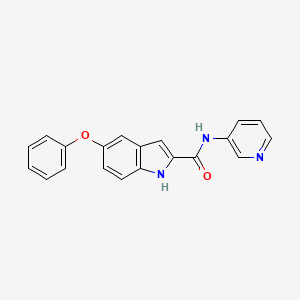

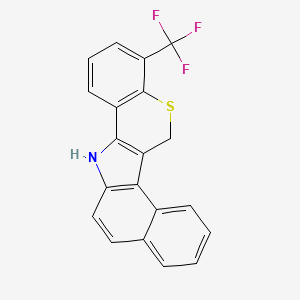
![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)

